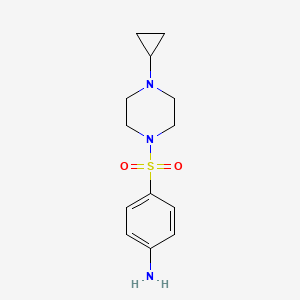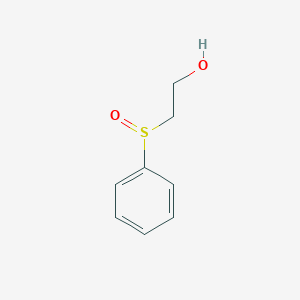
Ethanol, 2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(phenylsulfinyl)- is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a phenylsulfinyl group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(phenylsulfinyl)- typically involves the oxidation of 2-(phenylthio)ethanol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually conducted in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for Ethanol, 2-(phenylsulfinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced back to 2-(phenylthio)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: 2-(phenylsulfonyl)ethanol
Reduction: 2-(phenylthio)ethanol
Substitution: Various ethers and esters depending on the reagents used
Scientific Research Applications
Ethanol, 2-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through the formation of covalent or non-covalent bonds with the target molecules.
Comparison with Similar Compounds
2-(Phenylthio)ethanol: The reduced form of Ethanol, 2-(phenylsulfinyl)-, which lacks the sulfinyl group.
2-(Phenylsulfonyl)ethanol: The oxidized form, where the sulfinyl group is further oxidized to a sulfone.
Phenylmethanol: A simpler alcohol with a phenyl group attached to the hydroxyl-bearing carbon.
Uniqueness: Ethanol, 2-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
22063-21-4 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(benzenesulfinyl)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
XFCVCXIDRVKGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
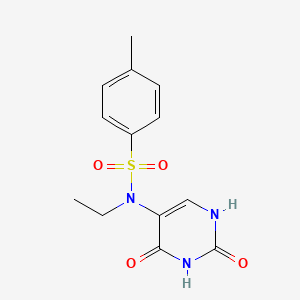
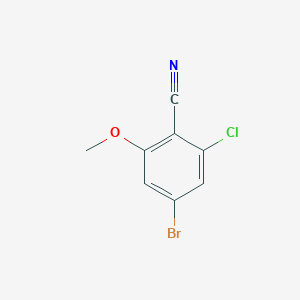
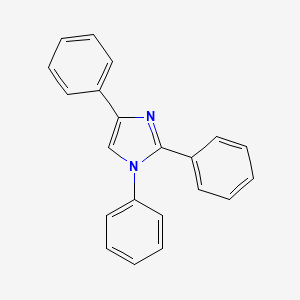
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)

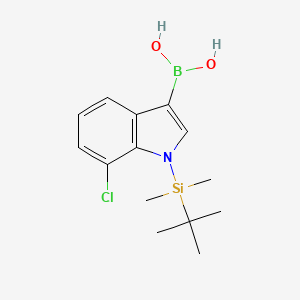
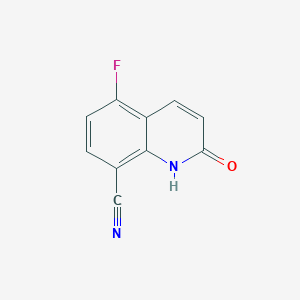
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

